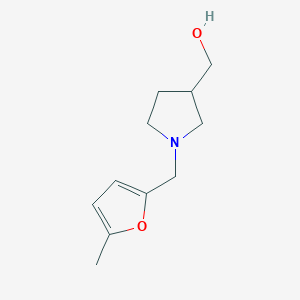

(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol

Description

(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a 5-methylfuran-2-ylmethyl substituent at the 1-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position. The compound’s structure combines a nitrogen-containing pyrrolidine core with a heteroaromatic furan moiety, which may influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

[1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C11H17NO2/c1-9-2-3-11(14-9)7-12-5-4-10(6-12)8-13/h2-3,10,13H,4-8H2,1H3 |

InChI Key |

CQDGVPGFQSJFTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CN2CCC(C2)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol typically involves:

- Construction or functionalization of the pyrrolidine ring system.

- Introduction of the 5-methylfuran-2-ylmethyl substituent at the nitrogen atom.

- Installation of the hydroxymethyl group at the 3-position of the pyrrolidine ring.

Two main approaches have been documented:

Reductive Amination Using Catalytic Transfer Hydrogenation

A highly efficient and scalable method involves the reductive amination of 5-(hydroxymethyl)-5-methylfuran-2-carbaldehyde with pyrrolidine or its derivatives under iridium-catalyzed transfer hydrogenation conditions. This method was developed to achieve high yields with mild reaction conditions and excellent selectivity.

- The aldehyde (5-(hydroxymethyl)-5-methylfuran-2-carbaldehyde) is reacted with pyrrolidine in methanol solvent.

- A cyclometalated iridium catalyst (e.g., Cp*IrCl2 complex with an imine ligand) is used at low catalyst loading (~0.5 mol%).

- Formic acid/triethylamine azeotrope serves as the hydrogen source.

- The reaction is conducted at 80 °C under nitrogen atmosphere for 12 hours.

- After completion, the mixture is quenched with water, basified with aqueous NaOH, extracted with ethyl acetate, and purified by flash chromatography.

- High isolated yields (80-95%) of the target amine alcohol.

- Mild reaction conditions preserve sensitive functional groups.

- The method is scalable to gram and ten-gram quantities with consistent yields.

Supporting data from optimization studies:

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | Methanol | 83-96 |

| Toluene | 28-41 | |

| Cyclohexane | 41-76 | |

| Molar ratio (HCOOH:Et3N) | 5:1 | 86-93 |

| 5:2 | 47 | |

| Temperature | 60 °C | 82 |

| 80 °C | 96 |

(Table adapted from Catalysis Science & Technology supplementary data)

Ring Closure and Reduction Method

Another approach involves a two-step process:

- Step 1: Ring closure reaction between malic acid and methylamine derivatives to form a cyclic intermediate.

- Step 2: Reduction of this intermediate using reducing agents such as sodium borohydride or borate complexes in tetrahydrofuran under inert atmosphere.

This method is documented for related pyrrolidinol compounds and can be adapted for the target compound by substituting appropriate furan-containing starting materials.

- Ring closure in toluene or xylene solvent at reflux with water removal.

- Reduction with dimethyl sulfate and trimethyl borate in tetrahydrofuran.

- Quenching with hydrochloric acid under ice bath conditions.

- Extraction with ethyl acetate and distillation under reduced pressure.

Yields of the related pyrrolidinol compounds range from 60-85%, depending on solvent and reaction times.

Functionalization via Nucleophilic Substitution

In some synthetic routes, the 5-methylfuran-2-ylmethyl moiety is introduced via nucleophilic substitution reactions:

- Furan-2-ylmethanethiol or 5-methylfuran-2-ylmethanol derivatives react with pyrrolidine or its protected forms.

- Sodium hydride is used to deprotonate the thiol or alcohol, forming a nucleophile.

- The nucleophile attacks an electrophilic center (e.g., alkyl halide or activated ester) linked to the pyrrolidine ring.

- The product is purified by recrystallization or chromatography.

This method is common in heterocyclic chemistry for constructing furan-substituted amines and has been reported with yields of 80-85%.

Analytical Data and Characterization

The synthesized (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of the furan ring protons, methyl substituent, methylene bridge, pyrrolidine ring protons, and hydroxymethyl group.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the molecular formula.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Infrared Spectroscopy (IR): Confirms functional groups such as hydroxyl and amine groups.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Iridium-catalyzed reductive amination | 5-(Hydroxymethyl)-5-methylfuran-2-carbaldehyde, pyrrolidine, Cp*Ir catalyst, HCOOH/Et3N, MeOH, 80 °C | 83-96 | High yield, mild, scalable | Requires expensive catalyst |

| Ring closure + reduction | Malic acid, methylamine, reducing agents, THF, acid quench | 60-85 | Well-established, versatile | Multi-step, sensitive conditions |

| Nucleophilic substitution | 5-Methylfuran-2-ylmethanethiol/alcohol, NaH, pyrrolidine | 80-85 | Direct substitution, simple setup | May need protection steps |

This comprehensive review integrates multiple research findings and experimental data to provide a professional and authoritative guide to the preparation of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol. The iridium-catalyzed reductive amination approach stands out as the most practical and efficient method for laboratory and potential industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Solvents: Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases or as a precursor for the development of new pharmaceuticals.

Industry

In the industrial sector, (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound shares a pyrrolidin-3-yl-methanol backbone with several related molecules but differs in the substituent at the 1-position of the pyrrolidine ring. Key analogues include:

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085) Structure: A 6-fluoropyridin-2-yl group replaces the 5-methylfuran moiety. Commercial Availability: Priced at $220 (1 g), $880 (5 g), and $2640 (25 g), suggesting moderate synthesis complexity .

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 1017444-90-4) Structure: A 2-fluorophenyl group is attached to the pyrrolidine. Properties: Exhibits an oil-like consistency (room temperature) and molecular weight of 195.24 g/mol. Its fluorophenyl group likely increases lipophilicity compared to furan derivatives .

(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)-methanol (CAS 1138444-02-6) Structure: A bromo-nitropyridine substituent introduces strong electron-withdrawing effects.

(5-Chloro-3-fluoropyridin-2-yl)methanol Structure: A simpler pyridine derivative with chloro and fluoro substituents. Properties: Boiling point 212.6°C, density 1.4 g/cm³, and molecular weight 161.56 g/mol. The absence of a pyrrolidine ring reduces steric bulk compared to the target compound .

Comparative Analysis of Physical and Chemical Properties

Table 1: Key Properties of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|---|

| Target Compound* | C12H17NO2 | 207.27 (estimated) | Not Reported | Not Reported | Not Reported | Furan oxygen enhances polarity |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C10H13FN2O | 196.22 | Solid | Not Reported | Not Reported | Pyridine’s electron deficiency |

| [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol | C11H14FNO | 195.24 | Oil | Not Reported | Not Reported | High lipophilicity |

| (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)-methanol | C10H12BrN3O3 | 302.12 | Solid | Not Reported | Not Reported | Bromine/nitro groups aid reactivity |

| (5-Chloro-3-fluoropyridin-2-yl)methanol | C6H5ClFNO | 161.56 | Liquid | 212.6 | 1.4 | Compact structure, lower MW |

*Estimated molecular formula and weight for the target compound are based on structural similarity to analogues.

Biological Activity

The compound (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is a complex organic molecule that combines a pyrrolidine ring with a 5-methylfuran moiety. This structural combination suggests significant potential for diverse biological interactions, making it a candidate for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 195.27 g/mol. The presence of both the pyrrolidine and furan rings indicates unique chemical properties that may translate into specific biological activities.

The biological activity of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol can be understood through its interactions with biological systems, potentially involving:

- Antioxidant Activity : The furan moiety is known for its antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Pyrrolidine derivatives have been associated with neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate its potential biological activities based on its molecular structure, indicating possible therapeutic applications.

Comparative Analysis

To better understand the uniqueness of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-Methylfuran | Structure | Known for antioxidant properties. |

| Pyrrolidine | Structure | Versatile building block; has neuroprotective effects. |

| 2-Pyrrolidinone | Structure | Exhibits various biological activities; used in pharmaceuticals. |

The dual functionality of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol may enhance its therapeutic potential compared to compounds that contain only one of these moieties.

Antimicrobial Activity

Research has shown that compounds similar to (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol exhibit significant antibacterial activity. For instance, studies on pyrrolidine derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that the compound may also possess antimicrobial properties.

Neuroprotective Studies

In neuropharmacological studies, compounds containing furan and pyrrolidine functionalities have been evaluated for their neuroprotective effects. For example, certain derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating a potential application in treating neurodegenerative disorders .

Q & A

Q. What are the established synthetic routes for (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol, and what critical reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the pyrrolidine ring and (2) introduction of the 5-methylfuran moiety. A common approach is reductive amination of 5-methylfurfural with pyrrolidin-3-ylmethanol derivatives under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or silica-supported cobalt nanoparticles. For example, catalytic hydrogenation at 60–80°C in methanol or ethanol ensures high selectivity for the secondary amine intermediate . Acidic or basic workup conditions must be optimized to prevent degradation of the furan ring.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the stereochemistry of the pyrrolidine ring and substitution pattern on the furan. Key signals include the methine proton (δ 3.5–4.0 ppm) adjacent to the methanol group and the methyl group (δ 2.2–2.4 ppm) on the furan .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 minutes) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 223.2 (M+H) .

Q. What are the key stability considerations for storage and handling in experimental settings?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation due to the furan ring and secondary alcohol. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Solubility in polar aprotic solvents (e.g., DMSO or DMF) ensures stability during biological assays .

Advanced Research Questions

Q. What mechanistic insights exist regarding the bioactivity of structural analogs, and how can they guide target validation?

- Methodological Answer : Structural analogs with furan-pyrrolidine motifs (e.g., {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol) exhibit antimicrobial activity by disrupting bacterial membrane integrity. Researchers can validate targets via:

- Molecular Docking : Screen against bacterial enoyl-ACP reductase or fungal cytochrome P450 enzymes using AutoDock Vina .

- SAR Studies : Modify the pyrrolidine ring’s substituents (e.g., methyl vs. ethyl groups) to assess impact on MIC values against S. aureus or C. albicans .

Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution or hydrogen bonding. For example, the methanol group’s oxygen atom shows high electron density, making it a candidate for esterification .

- Transition State Analysis : Simulate the energy barrier for reductive amination steps to optimize catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. What strategies resolve contradictions in bioactivity data across different in vitro models?

- Methodological Answer : Discrepancies often arise from assay-specific variables. Mitigate these by:

- Standardized Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer activity) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human or murine) to assess if metabolite interference explains inconsistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.